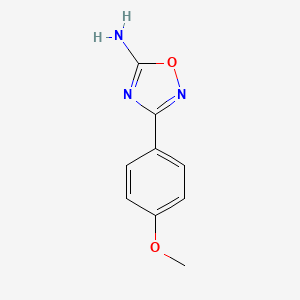3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine
CAS No.:
Cat. No.: VC15759537
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine |
| Standard InChI | InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12) |
| Standard InChI Key | LJFPJEKFSORNHG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The molecular formula of 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is C₉H₈N₃O₂, with a molecular weight of 191.19 g/mol . The core 1,2,4-oxadiazole ring consists of two nitrogen atoms and one oxygen atom, with the methoxyphenyl group (-C₆H₄-OCH₃) attached to position 3 and the amine (-NH₂) at position 5 (Figure 1). X-ray crystallography data for the analogous 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine reveals a planar heterocyclic ring system with bond lengths of 1.36–1.41 Å for C-N and 1.23 Å for C-O, consistent with aromatic delocalization . The methoxy group adopts a para-substituted configuration on the phenyl ring, minimizing steric hindrance.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
General Synthesis of 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, 3-(4-methylphenyl)-4H-1,2,4-oxadiazin-5(6H)-one was synthesized via a base-mediated reaction of amidoximes with esters in dimethyl sulfoxide (DMSO), yielding products at 35–42% . Similarly, 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine was prepared by reacting hydrazides with dodecyl isocyanate, followed by cyclization .
Route to 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine
While no direct synthesis of this compound is documented, a plausible pathway involves:
-
Formation of Amidoxime: Reacting 4-methoxybenzonitrile with hydroxylamine to yield 4-methoxybenzamidoxime.
-
Cyclization with Cyanogen Bromide: Treating the amidoxime with cyanogen bromide (BrCN) in a polar solvent (e.g., ethanol) under reflux to form the 1,2,4-oxadiazole ring .
-
Functionalization: Introducing the amine group via nucleophilic substitution or reduction of a nitro precursor.
This method aligns with procedures used for analogous compounds, such as 5-aryl-1,3,4-oxadiazol-2-amines, which achieved yields of 60–75% under optimized conditions .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO and dimethylformamide (DMF). Its stability under acidic conditions is moderate, with degradation observed at pH < 2 due to protonation of the amine group .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N oxadiazole), and 1250 cm⁻¹ (C-O-C methoxy) .
-
NMR (¹H): Signals at δ 3.85 ppm (s, 3H, OCH₃), δ 6.95–7.85 ppm (m, 4H, aromatic H), and δ 5.2 ppm (s, 2H, NH₂) .
-
Mass Spectrometry: Molecular ion peak at m/z 191.1 (M⁺), with fragments at m/z 176 (M⁺-CH₃) and 121 (C₆H₅O⁺) .
Biological Activities and Applications
Enzyme Inhibition
1,2,4-Oxadiazoles are recognized as potent inhibitors of monoamine oxidase (MAO) and cholinesterases. For instance, 7c (a 1,2,4-oxadiazin-5-one derivative) exhibited MAO-B inhibition with an IC₅₀ of 0.371 µM, comparable to the Parkinson’s drug selegiline . The amine group in 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine may enhance hydrogen bonding with enzyme active sites, suggesting potential for neurodegenerative disease therapeutics.
Future Directions
Despite its promise, rigorous pharmacological profiling of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine remains lacking. Key research priorities include:
-
Synthetic Optimization: Developing high-yield, scalable routes using green chemistry principles.
-
Target Identification: Screening against kinase, protease, and GPCR targets via computational docking.
-
Toxicology Studies: Assessing acute and chronic toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume